![molecular formula C34H24 B14235448 9-([1,1'-Biphenyl]-2-yl)-10-(4-ethenylphenyl)anthracene CAS No. 625854-00-4](/img/structure/B14235448.png)
9-([1,1'-Biphenyl]-2-yl)-10-(4-ethenylphenyl)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-([1,1’-Biphenyl]-2-yl)-10-(4-ethenylphenyl)anthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by its complex structure, which includes a biphenyl group and an ethenylphenyl group attached to an anthracene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-([1,1’-Biphenyl]-2-yl)-10-(4-ethenylphenyl)anthracene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of biphenyl is coupled with a halogenated anthracene derivative in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a base like potassium carbonate in a solvent such as toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
9-([1,1’-Biphenyl]-2-yl)-10-(4-ethenylphenyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like nitro groups or halogens are introduced into the aromatic rings using reagents such as nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitric acid for nitration, bromine for bromination, often in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated derivatives with reduced ethenyl groups.
Substitution: Nitro or halogenated derivatives depending on the substituent introduced.
科学的研究の応用
9-([1,1’-Biphenyl]-2-yl)-10-(4-ethenylphenyl)anthracene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its photophysical properties.
作用機序
The mechanism of action of 9-([1,1’-Biphenyl]-2-yl)-10-(4-ethenylphenyl)anthracene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. For example, its interaction with certain enzymes may inhibit or activate their catalytic functions, leading to downstream effects on cellular processes.
類似化合物との比較
Similar Compounds
9-Phenyl Anthracene: A simpler analog with a phenyl group attached to the anthracene core.
9-(Biphenyl-4-yl)anthracene: Similar structure but with the biphenyl group attached at a different position.
Anthracene Derivatives: Various derivatives with different substituents on the anthracene core.
Uniqueness
9-([1,1’-Biphenyl]-2-yl)-10-(4-ethenylphenyl)anthracene is unique due to the presence of both biphenyl and ethenylphenyl groups, which confer distinct chemical and physical properties
特性
CAS番号 |
625854-00-4 |
|---|---|
分子式 |
C34H24 |
分子量 |
432.6 g/mol |
IUPAC名 |
9-(4-ethenylphenyl)-10-(2-phenylphenyl)anthracene |
InChI |
InChI=1S/C34H24/c1-2-24-20-22-26(23-21-24)33-29-16-8-10-18-31(29)34(32-19-11-9-17-30(32)33)28-15-7-6-14-27(28)25-12-4-3-5-13-25/h2-23H,1H2 |
InChIキー |
KEAFCURTYDXDIG-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


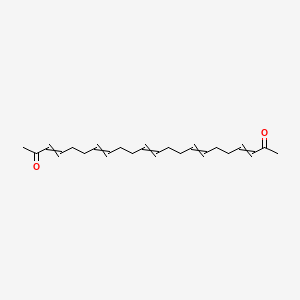

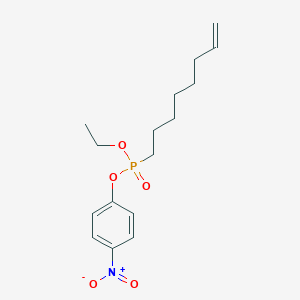
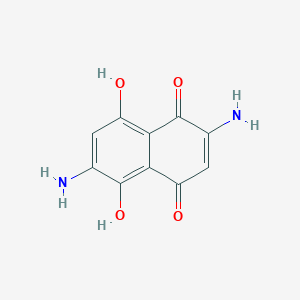
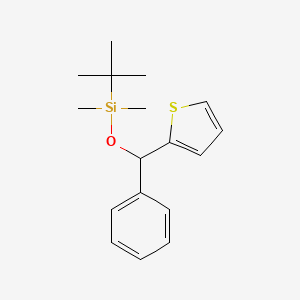
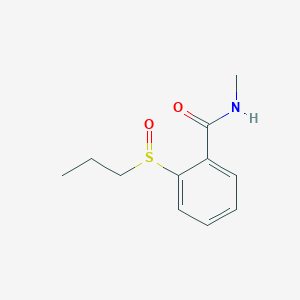
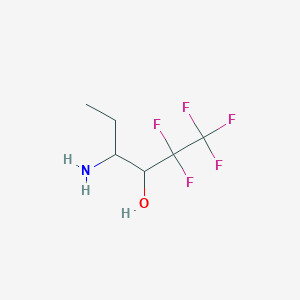


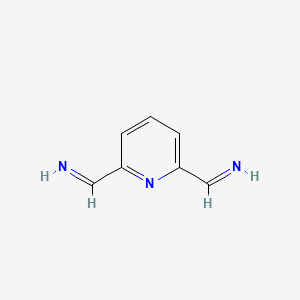
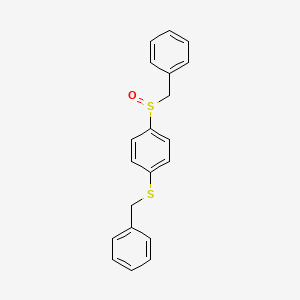
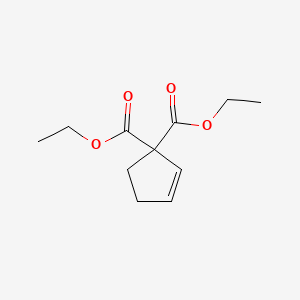
![1-Phosphabicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14235432.png)
silane](/img/structure/B14235445.png)
